Cas no 302601-51-0 (1,4-Benzenediamine,N1,N4-bis[2-nitro-4-(trifluoromethyl)phenyl]-)

1,4-Benzenediamine,N1,N4-bis[2-nitro-4-(trifluoromethyl)phenyl]- structure
302601-51-0 structure
Product name:1,4-Benzenediamine,N1,N4-bis[2-nitro-4-(trifluoromethyl)phenyl]-
CAS No:302601-51-0
MF:C20H12F6N4O4
MW:486.32408
CID:313979
PubChem ID:53437289

1,4-Benzenediamine,N1,N4-bis[2-nitro-4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N1,N4-bis[2-nitro-4-(trifluoromethyl)phenyl]-
    • N,N'-Bis-(2-nitro-4-trifluoromethyl-phenyl)-benzene-1,4-diamine
    • 4-N,4-N-bis[2-nitro-4-(trifluoromethyl)phenyl]benzene-1,4-diamine
    • 302601-51-0
    • N~1~,N~1~-Bis[2-nitro-4-(trifluoromethyl)phenyl]benzene-1,4-diamine
    • DTXSID90701039
    • Inchi: InChI=1S/C20H12F6N4O4/c21-19(22,23)11-1-7-15(17(9-11)29(31)32)27-13-3-5-14(6-4-13)28-16-8-2-12(20(24,25)26)10-18(16)30(33)34/h1-10,27-28H
    • InChI Key: MICJTSWEFIZTGF-UHFFFAOYSA-N
    • SMILES: O=[N+](C1=CC(C(F)(F)F)=CC=C1NC1=CC=C(NC2=CC=C(C(F)(F)F)C=C2[N+]([O-])=O)C=C1)[O-]

Computed Properties

  • Exact Mass: 486.07636
  • Monoisotopic Mass: 486.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 3
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121A^2
  • XLogP3: 5.9

Experimental Properties

  • Density: 1.557
  • Boiling Point: 514.7°C at 760 mmHg
  • Flash Point: 265.1°C
  • Refractive Index: 1.608
  • PSA: 110.34

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